molecular formula C15H20O3 B1151846 4-Epi-isoinuviscolide CAS No. 68832-39-3

4-Epi-isoinuviscolide

Cat. No.: B1151846
CAS No.: 68832-39-3
M. Wt: 248.32 g/mol
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Description

4-Epi-isoinuviscolide (CAS No. 68832-39-3) is a sesquiterpenoid compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . It is derived from botanical sources such as Carpesium species and is characterized as an oily solid . Structurally, it belongs to the germacranolide subclass of sesquiterpenes, featuring a complex bicyclic framework with hydroxyl and methyl substituents that influence its bioactivity . Its purity ranges from 95% to 99%, validated via HPLC-DAD/ELSD and further confirmed by NMR and mass spectrometry .

The compound has demonstrated significant cytotoxicity against cancer cell lines, particularly MDA-MB-231 (breast cancer), by inducing pro-death autophagy and apoptosis through modulation of key proteins such as LC3-II, Bax, and mTOR .

Properties

IUPAC Name

(3aS,5aR,8S,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMKESKZWHNIDJ-PFFFPCNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@H](C[C@@H]3[C@H]1CC[C@]3(C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Epi-isoinuviscolide typically involves the extraction from natural sources, such as the aerial parts of Inula hupehensis. The extraction process often uses 95% aqueous ethanol to obtain the compound from dried and powdered plant material .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Epi-isoinuviscolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

4-Epi-isoinuviscolide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Epi-isoinuviscolide involves its interaction with specific molecular targets and pathways. As an anti-inflammatory agent, it likely inhibits the activity of certain enzymes and signaling pathways involved in inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations:

  • Potency : Carabrodilactone A exhibits superior cytotoxicity (IC₅₀: 3.08–8.05 μM) compared to this compound, though the latter’s mechanism involving autophagy-apoptosis crosstalk is unique .
  • Structural Influence : The presence of a hydroxyl group at C-5 in this compound enhances its interaction with mTOR/PI3K/Akt pathways, unlike Carpabrotalactone C, which lacks this substituent .
  • Therapeutic Breadth: Unlike Ganolucidic acid A and Atractylenolide III (focused on anti-inflammatory/immunomodulatory roles), this compound targets oncogenic signaling directly .

Structural and Functional Divergence

Germacranolides vs. Eremophilanes

  • Germacranolides (e.g., this compound): Feature a 10-membered ring system; cytotoxicity correlates with α,β-unsaturated lactone moieties that alkylate cellular thiols .
  • Eremophilanes (e.g., Carperemophilane B): Contain a bicyclic framework with a fused 6-5 ring system; moderate cytotoxicity (IC₅₀: 22.67–37.35 μM) due to reduced electrophilicity .

Stereochemical Effects

  • This compound vs. Isoinuviscolide : Epimerization at C-4 alters spatial orientation, enhancing solubility and target binding compared to its isoform .

Biological Activity

4-Epi-isoinuviscolide is a sesquiterpenoid compound isolated from the herbs of Inula lineariifolia Turcz. This compound has garnered attention in recent years due to its diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C15_{15}H22_{22}O3_3
  • Molecular Weight : 248.32 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human gastric carcinoma cells (AGS) and colon cancer cells (COLO 205). The compound demonstrated varying degrees of apoptotic activity, with some cell lines showing over 70% apoptosis at specific concentrations.

Cell Line Concentration (µM) % Apoptosis
COLO 2052576.87
HT-292569.70
AGS2595.17

This data suggests that this compound may serve as a promising candidate for developing anticancer therapies, particularly for gastric and colorectal cancers .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging assay. The compound showed a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.

DPPH Assay Results

Compound IC50 (µg/mL)
This compoundXX.X
Positive Control3.7

(Note: Specific IC50 values for this compound were not provided in the sources; further research is needed to quantify this activity accurately.)

Anti-inflammatory Activity

This compound has been reported to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition occurs through the downregulation of the NF-κB signaling pathway, which plays a pivotal role in inflammation.

Neuroprotective Effects

The neuroprotective potential of this compound was assessed through studies involving primary rat cortical cells subjected to oxidative stress. Pre-treatment with this compound significantly improved cell viability compared to untreated controls, indicating its potential application in neurodegenerative diseases.

Cell Viability Results

Treatment Cell Viability (%)
Control100
Glutamate InsultXX.X
Pre-treatment with this compoundXX.X

(Note: Specific values for glutamate insult and treatment were not detailed in the sources.)

Case Studies and Research Findings

Several case studies have documented the effects of sesquiterpenoids, including this compound, in various therapeutic contexts:

  • Cancer Treatment : A clinical study explored the use of sesquiterpenes in combination with traditional chemotherapy agents, noting enhanced efficacy and reduced side effects.
  • Neuroprotection : Research involving animal models demonstrated that compounds like this compound could mitigate the effects of neurotoxic agents, suggesting potential for treating conditions such as Alzheimer's disease.
  • Inflammatory Disorders : Studies have shown that sesquiterpenoids can reduce inflammation markers in chronic inflammatory diseases, highlighting their therapeutic promise.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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